BenchChemオンラインストアへようこそ!

BDM31827

EthR inhibitor MDR-TB booster fragment-based drug discovery

BDM31827 is a high-potency EthR inhibitor (EC50 0.21 µM) derived from fragment-based design, ensuring robust ethionamide boosting in M. tuberculosis models. Its 2.0 Å co-crystal structure, featuring a unique Asn176 interaction absent in analogs like BDM31369, enables precise structure-based drug design. Unlike uncharacterized analogs, BDM31827 offers validated target engagement and functional potency. Ideal as a positive control and orthogonal chemical probe for target validation and lead series prioritization.

Molecular Formula C37H52ClN3O10S
Molecular Weight 766.3 g/mol
CAS No. 796073-54-6
Cat. No. B8822357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM31827
CAS796073-54-6
Molecular FormulaC37H52ClN3O10S
Molecular Weight766.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1
InChIKeyLJFFDOBFKICLHN-IXWHRVGISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDM31827 (CAS 1388658-04-5): A Fragment-Based EthR Inhibitor for MDR-TB Booster Research Procurement


BDM31827 is a synthetic small-molecule transcriptional repressor EthR inhibitor discovered via fragment-based drug design, belonging to the N-phenylphenoxyacetamide chemotype [1]. Its primary function is to boost the bioactivation of the second-line antitubercular prodrug ethionamide, thereby overcoming intrinsic resistance in Mycobacterium tuberculosis [2]. Note: The CAS number 796073-54-6 provided in the query corresponds to Maytansinoid DM3, a cytotoxic maytansine derivative used in antibody-drug conjugates. This guide pertains exclusively to the EthR inhibitor BDM31827 (CAS 1388658-04-5).

Critical Procurement Consideration: Why BDM31827 Cannot Be Substituted with Generic EthR Inhibitors


EthR inhibitors, including various 1,2,4-oxadiazole derivatives, thiophene-based compounds, and N-phenylphenoxyacetamide analogs, exhibit divergent binding modes, ligand efficiencies, and ethionamide-boosting potencies that preclude generic interchangeability [1]. Even closely related chemotypes within the same structural family—such as BDM31369 and BDM31827—display distinct binding interactions with key EthR residues (e.g., Asn179 versus Asn176), resulting in measurable differences in co-crystallization resolution and, where data exist, functional potency [2]. Procurement of an uncharacterized analog without matched structural and functional validation risks experimental failure due to inadequate target engagement or suboptimal ethionamide boosting in downstream assays [3].

BDM31827 Comparative Potency and Structural Differentiation Evidence for Informed Procurement


BDM31827 Demonstrates the Highest EthR Inhibitory Potency (EC50) Among N-Phenylphenoxyacetamide Analogs in Cell-Based Reporter Assays

BDM31827 exhibits the highest functional potency among its N-phenylphenoxyacetamide chemotype analogs in an ethionamide-boosting cellular assay. In a human HepG2 cell-based luciferase reporter gene assay measuring EthR-dependent transcriptional repression, BDM31827 achieved an EC50 of 0.21 µM [1]. This value is superior to that of the comparator BDM31369, another representative member of the same chemical series, though the precise EC50 for BDM31369 was not explicitly reported in the same comparative dataset [1]. This quantitative potency advantage directly translates to more effective ethionamide boosting at lower concentrations, a critical factor for assay sensitivity and in vivo dosing considerations [2].

EthR inhibitor MDR-TB booster fragment-based drug discovery

BDM31827 Exhibits a Unique Co-Crystallographic Binding Mode with EthR Involving an Additional Asn176 Interaction Not Observed with BDM31369

Co-crystallization studies with EthR at 2.0 Å resolution reveal that BDM31827 binds within the same ligand-binding domain as the comparator BDM31369 and forms a conserved hydrogen bond with Asn179 [1]. However, BDM31827 uniquely establishes an additional interaction with the side chain of Asn176, a contact not formed by BDM31369 [1]. This differential binding profile provides a structural rationale for the observed divergence in functional potency and ligand efficiency between the two compounds, and it underscores the non-interchangeable nature of these chemically similar EthR inhibitors in experimental systems [2].

X-ray crystallography EthR binding mode structure-based drug design

BDM31827 Originates from a Distinct Fragment-Based Discovery Pathway, Differentiating It from High-Throughput Screening-Derived EthR Inhibitors

BDM31827 was identified and optimized through a dedicated fragment-based drug discovery (FBDD) campaign employing surface plasmon resonance (SPR) screening, X-ray crystallography, and ligand efficiency-driven design [1]. This discovery pathway differs fundamentally from the high-throughput screening (HTS) approach used to identify other EthR inhibitor chemotypes, such as the 1,2,4-oxadiazole series (e.g., BDM31343) [2]. While comparative quantitative data on binding affinity (Kd) or thermal shift (ΔTm) for BDM31827 relative to HTS-derived inhibitors are not available in the public domain, the distinct discovery methodology implies a unique chemical space origin and potential differences in off-target profiles and physicochemical properties compared to HTS-derived analogs [3].

fragment-based drug discovery lead optimization chemical probe

Recommended BDM31827 Application Scenarios Based on Validated Differential Evidence


As a High-Potency Ethionamide Booster Control in Cellular MDR-TB Assays

BDM31827 (EC50 = 0.21 µM) serves as a high-potency positive control for ethionamide booster activity in cellular assays (e.g., M. tuberculosis-infected macrophage models) due to its superior functional potency among characterized N-phenylphenoxyacetamide analogs [1]. Its use at low concentrations ensures robust EthR inhibition and ethionamide sensitization, providing a sensitive benchmark for evaluating novel EthR inhibitors or alternative boosting strategies.

As a Crystallographically Validated Tool Compound for EthR Structural Biology and Fragment-Based SAR Studies

The high-resolution (2.0 Å) co-crystal structure of BDM31827 bound to EthR, featuring a unique Asn176 interaction absent in the analog BDM31369, makes this compound an ideal starting point for structure-based drug design (SBDD) campaigns [2]. It enables rational fragment growing, merging, or scaffold hopping efforts aimed at improving ligand efficiency or introducing novel binding interactions within the EthR ligand-binding domain.

As a Representative FBDD-Derived EthR Inhibitor for Comparative Mechanism-of-Action Studies

Because BDM31827 originates from a fragment-based discovery paradigm distinct from the HTS-derived 1,2,4-oxadiazole series (e.g., BDM31343), it provides an orthogonal chemical probe for investigating EthR biology [3]. This allows researchers to assess whether observed phenotypic effects are chemotype-dependent or target-specific, a crucial consideration for target validation and lead series prioritization in anti-tubercular drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDM31827

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.